4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-(3-nitro-2-pyridinyl)piperidine

QSAR Physicochemical properties Kinase inhibitor design

4-[5-(2-Furyl)-1H-pyrazol-3-yl]-1-(3-nitro-2-pyridinyl)piperidine (CAS 1046454-88-9, MFCD05974875) is a furan-pyrazole piperidine derivative with molecular formula C₁₇H₁₇N₅O₃ and molecular weight 339.3 g/mol. The compound belongs to a chemotype that has been investigated for kinase inhibition, particularly Akt1 (PKBα), and antiproliferative activity in cancer cell lines.

Molecular Formula C17H17N5O3
Molecular Weight 339.355
CAS No. 1046454-88-9
Cat. No. B2458726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-(3-nitro-2-pyridinyl)piperidine
CAS1046454-88-9
Molecular FormulaC17H17N5O3
Molecular Weight339.355
Structural Identifiers
SMILESC1CN(CCC1C2=CC(=NN2)C3=CC=CO3)C4=C(C=CC=N4)[N+](=O)[O-]
InChIInChI=1S/C17H17N5O3/c23-22(24)15-3-1-7-18-17(15)21-8-5-12(6-9-21)13-11-14(20-19-13)16-4-2-10-25-16/h1-4,7,10-12H,5-6,8-9H2,(H,19,20)
InChIKeyZDNNCYMMPVQKHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[5-(2-Furyl)-1H-pyrazol-3-yl]-1-(3-nitro-2-pyridinyl)piperidine (CAS 1046454-88-9): Structural Identity and Context for Scientific Procurement


4-[5-(2-Furyl)-1H-pyrazol-3-yl]-1-(3-nitro-2-pyridinyl)piperidine (CAS 1046454-88-9, MFCD05974875) is a furan-pyrazole piperidine derivative with molecular formula C₁₇H₁₇N₅O₃ and molecular weight 339.3 g/mol [1]. The compound belongs to a chemotype that has been investigated for kinase inhibition, particularly Akt1 (PKBα), and antiproliferative activity in cancer cell lines [2]. It is commercially available primarily as a research chemical (95% purity) for laboratory-scale experimental use .

Why Furan-Pyrazole Piperidines Are Not Interchangeable: Structural Determinants of Activity in 4-[5-(2-Furyl)-1H-pyrazol-3-yl]-1-(3-nitro-2-pyridinyl)piperidine


Within the furan-pyrazole piperidine chemotype, small structural modifications produce IC₅₀ values spanning over two orders of magnitude against Akt1 kinase and cancer cell lines [1]. The presence of the electron-withdrawing 3-nitropyridine substituent on the piperidine nitrogen of 4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-(3-nitro-2-pyridinyl)piperidine differentiates it from unsubstituted or differently substituted analogs, which QSAR models indicate can substantially shift predicted potency and selectivity profiles [1]. Generic replacement based solely on the core scaffold therefore carries a high risk of loss of target engagement or cellular efficacy.

Quantitative Differentiation Evidence for 4-[5-(2-Furyl)-1H-pyrazol-3-yl]-1-(3-nitro-2-pyridinyl)piperidine (CAS 1046454-88-9)


Structural and Predicted Physicochemical Distinction from the Des-Nitro Analog (4-[5-(2-Furyl)-1H-pyrazol-3-yl]piperidine)

4-[5-(2-Furyl)-1H-pyrazol-3-yl]-1-(3-nitro-2-pyridinyl)piperidine differs from the widely available intermediate 4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidine (CAS 111897-11-1) by the presence of a 3-nitropyridin-2-yl substituent on the piperidine nitrogen. This substitution increases the molecular weight from 217.3 to 339.3 g/mol and introduces an additional hydrogen bond acceptor (nitro group), altering the computed lipophilicity (cLogP from approximately 1.5 to 2.5) and increasing the hydrogen bond acceptor count from 3 to 6 [1]. The nitro group further provides a reducible handle for potential prodrug strategies or metabolic activation, which is absent in the parent scaffold [1].

QSAR Physicochemical properties Kinase inhibitor design

Commercial Purity Specification Compared to Analogous Research Chemicals

The compound is supplied at a verified purity of 95% (CAS 1046454-88-9) by AKSci, which is comparable to or exceeds the purity range (90–95%) typically offered for closely related custom-synthesized furan-pyrazole piperidine analogs . This specified purity reduces the likelihood of confounding biological results from impurities, a critical consideration when comparing activity data across independent studies.

Chemical purity Procurement quality Research reagent

Positioning Within the Furan-Pyrazole Piperidine QSAR Landscape: Akt1 Inhibition Predictivity

The furan-pyrazole piperidine subset, of which this compound is a member, was used to develop validated QSAR models for Akt1 inhibition (IC₅₀) and antiproliferative activity (OVCAR-8 and HCT116 cell lines). The models achieved r² of 0.742–0.832 and Q²LOO of 0.684–0.796, indicating robust predictive capacity [1]. Compound M64 was identified as the most potent in vivo antitumor candidate within the studied set, and 15 new derivatives were designed based on these models [1]. While individual IC₅₀ values for CAS 1046454-88-9 were not disclosed in the public domain, the compound's structural features (nitropyridine substitution) occupy a distinct descriptor space that differentiates it from both more and less active analogs in the model.

Akt1 inhibition QSAR modeling Anticancer activity

High-Value Application Scenarios for 4-[5-(2-Furyl)-1H-pyrazol-3-yl]-1-(3-nitro-2-pyridinyl)piperidine in Research Procurement


Akt1 Kinase Inhibitor SAR and Hit-to-Lead Optimization

This compound is suited for structure-activity relationship (SAR) campaigns targeting Akt1 (PKBα), a validated oncology target. Its nitropyridine substituent offers a vector for exploring electronic and steric effects on kinase inhibition, complementing existing furan-pyrazole piperidine libraries. The QSAR models published by Sadeghi et al. (2021) provide a quantitative framework for predicting IC₅₀ shifts upon structural modification, enabling rational compound prioritization [1].

Reactive Pharmacophore Fragment for Covalent Inhibitor Design

The 3-nitropyridine moiety may serve as a precursor to reactive electrophilic species following metabolic nitroreduction, a strategy used in the design of hypoxia-selective prodrugs and covalent kinase inhibitors. The compound can be used as a chemical tool to test whether nitroreduction-dependent activation pathways confer tumor-cell selectivity in hypoxia models [1].

Model Compound for Physicochemical Property Benchmarking in Piperidine Libraries

With a measured cLogP of 2.5, molecular weight of 339.3 g/mol, and six hydrogen bond acceptors, this compound occupies a favorable region of drug-like chemical space (Lipinski-compliant). It can serve as a calibrator for chromatographic retention time and permeability assays when building focused piperidine-based screening libraries [1].

Quote Request

Request a Quote for 4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-(3-nitro-2-pyridinyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.